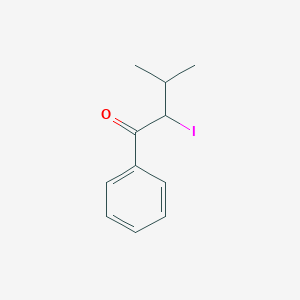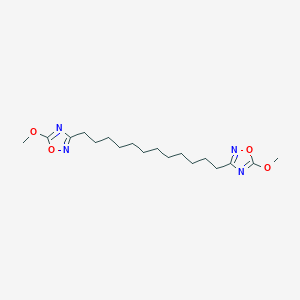
3,3'-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its long dodecane chain linking two oxadiazole rings, each substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dodecanedioic acid with hydrazine hydrate to form the corresponding dihydrazide. This intermediate is then reacted with methoxy-substituted nitriles under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole rings can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(1,12-Dodecanediyl)bis(5-methoxy-6-methylphenol)
- 1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide
Uniqueness
3,3’-(Dodecane-1,12-diyl)bis(5-methoxy-1,2,4-oxadiazole) is unique due to its specific structural features, including the long dodecane chain and the presence of methoxy-substituted oxadiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648441-14-9 |
|---|---|
Molecular Formula |
C18H30N4O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-methoxy-3-[12-(5-methoxy-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H30N4O4/c1-23-17-19-15(21-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-20-18(24-2)26-22-16/h3-14H2,1-2H3 |
InChI Key |
ZTOOIPRXIIYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


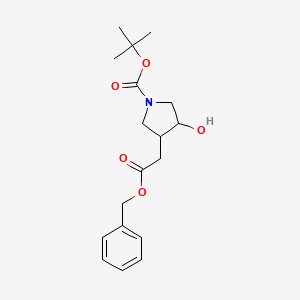
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
![3-Pyridineacetamide, 6-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12610069.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxybenzamide](/img/structure/B12610073.png)
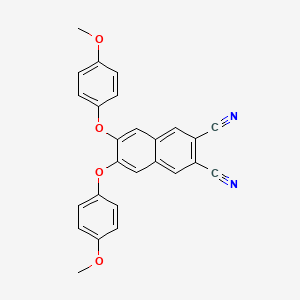
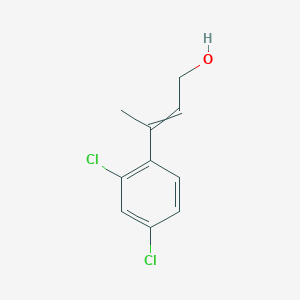
![1-[1-(2-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12610083.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetyl chloride](/img/structure/B12610084.png)
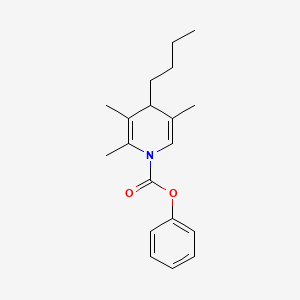
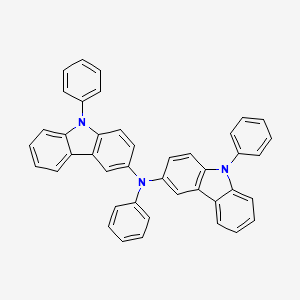
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
